molecular formula C12H10N2O2S B8308196 5-Thia-1,8b-diazaacenaphthylene-4-carboxylic acid ethyl ester

5-Thia-1,8b-diazaacenaphthylene-4-carboxylic acid ethyl ester

Cat. No.: B8308196
M. Wt: 246.29 g/mol
InChI Key: FDCDKCDMCZXUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thia-1,8b-diazaacenaphthylene-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

ethyl 7-thia-2,12-diazatricyclo[6.3.1.04,12]dodeca-1,3,5,8,10-pentaene-6-carboxylate

InChI

InChI=1S/C12H10N2O2S/c1-2-16-12(15)9-6-8-7-13-10-4-3-5-11(17-9)14(8)10/h3-7H,2H2,1H3

InChI Key

FDCDKCDMCZXUAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CN=C3N2C(=CC=C3)S1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of imidazo[1,2-a]pyridine-5-thiol (448 mg), ethyl thioglycolate (0.36 ml), and sodium ethoxide (210 mg) in ethanol (10 ml) was refluxed with stirring for 3 hours. The mixture was then allowed to cool and concentrated. The residue was diluted with ethyl acetate (10 ml) and extracted with 1N-hydrochloric acid. The aqueous layer was neutralized with 1N-NaOH/water and extracted with ethyl acetate, and the organic layer was washed with water and concentrated. The resulting crystals were collected, rinsed with diisopropyl ether (20 ml), and dried to provide the title compound (430 mg, 65%).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of ethyl (imidazo[1,2-a]pyridin-5-ylthio)acetate (11.8 g) in acetic acid (120 ml) was added hexamethylenetetramine (14.0 g) and the mixture was reacted at 90° C. for 10 hours. After this reaction mixture was allowed to cool, ethyl acetate (360 ml) was added and the mixture was washed with water. The organic layer was neutralized with 30% aqueous solution of sodium hydroxide under ice-cooling and washed again with water. The organic layer was concentrated and n-hexane (100 ml) was added to the crystalline residue, followed by 1 hour of stirring at room temperature. The crystals were collected by filtration and dried to provide the title compound (9.6 g, 78%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Yield
78%

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